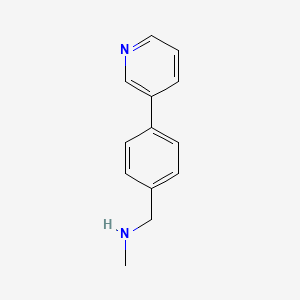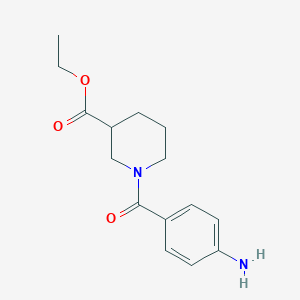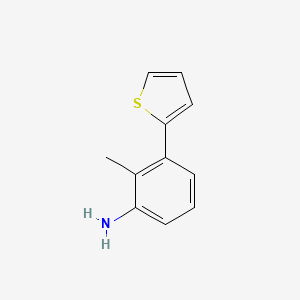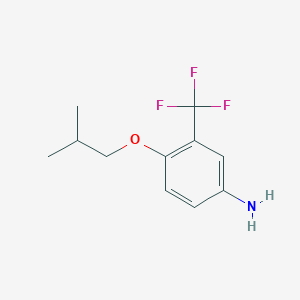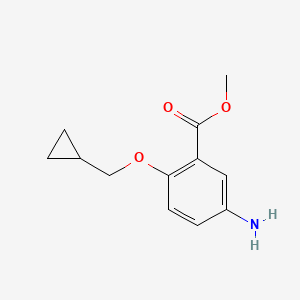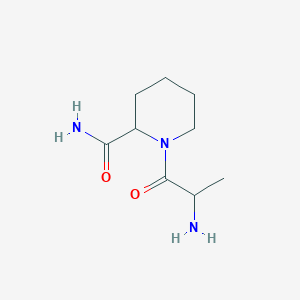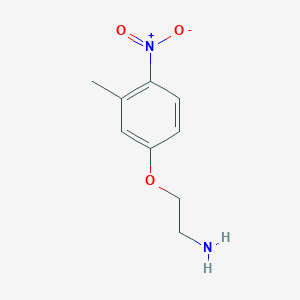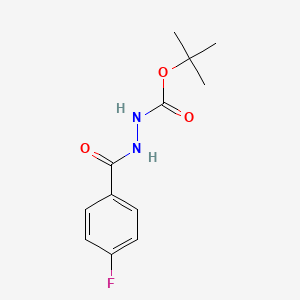
tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate
Overview
Description
Tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate (TBFBHC) is a chemical compound with the molecular formula C12H15FN2O3 . It is synthesized for use in scientific research.
Molecular Structure Analysis
The molecular structure of TBFBHC is represented by the formula C12H15FN2O3 . The average mass is 254.258 Da and the monoisotopic mass is 254.106674 Da .Physical And Chemical Properties Analysis
TBFBHC has a molecular weight of 254.26 g/mol. Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the search results.Scientific Research Applications
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
This research discusses the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates. These compounds were then reacted with alkyl hydrazines to form isomeric pyrazoles. This study highlights a process to synthesize fluorinated pyrazole-4-carboxylic acids on a multigram scale, showcasing the utility of tert-butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate derivatives in chemical synthesis (Iminov et al., 2015).
Larvicidal Activity of Substituted Benzoylhydrazines
In this study, the larvicidal activity of tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines was investigated against the rice stem borer, Chilo suppressalis. The research highlights the influence of substituent hydrophobicity and bulkiness on larvicidal activity, indicating the potential use of this compound derivatives in pest control (Oikawa et al., 1994).
Synthesis and Study of Hydroxypyrazole-Based Ligands
This research focuses on the synthesis of hydroxypyrazole-based ligands, including tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate. These ligands are noted for their fluorescence and ability to coordinate Zn(II) ions, leading to large Stokes shifts in emission spectra. This finding is significant for the development of fluorescent sensors (Formica et al., 2018).
Synthesis and Insecticidal Evaluation of N-oxalyl Derivatives
In this study, N-oxalyl derivatives of tert-butyl benzoylhydrazines were synthesized and evaluated for their larvicidal activities. The study reveals that certain derivatives exhibit higher larvicidal activities than existing compounds, highlighting the potential of this compound derivatives in developing new insecticidal agents (Mao et al., 2004).
Heteroditopic p-tert-butyl Thiacalix[4]arenes
This research involves the synthesis of p-tert-butylthiacalix[4]arenes functionalized with hydrazides, including this compound. These compounds are capable of forming cascade or commutative three-component supramolecular systems, which are significant for recognizing metal cations and dicarboxylic acids (Yushkova et al., 2012).
Safety and Hazards
While specific safety and hazard information for TBFBHC was not found in the search results, it’s important to handle all chemical compounds with care. Standard safety measures include avoiding inhalation, ingestion, or contact with skin and eyes. Always use appropriate personal protective equipment and work in a well-ventilated area .
Properties
IUPAC Name |
tert-butyl N-[(4-fluorobenzoyl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-12(2,3)18-11(17)15-14-10(16)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFJUNZMMQACJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736766 | |
| Record name | tert-Butyl 2-(4-fluorobenzoyl)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863296-72-4 | |
| Record name | tert-Butyl 2-(4-fluorobenzoyl)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
